N-((4-(2-chlorophenyl)-5-((2-oxo-2-phenylethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)-4-methoxybenzamide
Description
1,2,4-Triazole Pharmacophores in Drug Development
The 1,2,4-triazole nucleus is a privileged scaffold in medicinal chemistry due to its metabolic stability, hydrogen-bonding capacity, and versatility in interacting with biological targets. Its aromatic structure allows for π-π stacking and dipole-dipole interactions, while its nitrogen atoms serve as hydrogen bond acceptors or donors, enabling strong binding to enzymes and receptors. For example, triazole-containing drugs such as voriconazole and letrozole leverage these properties for antifungal and anticancer applications, respectively.
The stability of 1,2,4-triazoles under physiological conditions further enhances their pharmacokinetic profiles. Unlike 1,2,3-triazoles, which require copper-catalyzed click chemistry for synthesis, 1,2,4-triazoles are accessible via cyclocondensation reactions, facilitating large-scale production. This synthetic flexibility has led to over 35 FDA-approved drugs incorporating the 1,2,4-triazole motif.
Historical Context of Thioether-Containing Triazole Derivatives
Thioether (-S-) linkages in triazole derivatives have been extensively studied for their role in modulating bioactivity. Early work demonstrated that thioether groups improve membrane permeability and redox stability compared to ether or amine analogs. For instance, thiazolo[3,2-b]-1,2,4-triazole derivatives bearing thioether chains exhibited potent antibacterial activity against Xanthomonas oryzae, with EC~50~ values as low as 18.8 μg/mL.
The incorporation of sulfur atoms also enables disulfide bond formation in vivo, which can enhance target-specific drug release. A 2021 study highlighted that thioether-functionalized triazoles disrupt bacterial cell membranes via thiol-mediated uptake, underscoring their utility in antimicrobial design. These precedents informed the inclusion of the (2-oxo-2-phenylethyl)thio group in the subject compound to balance lipophilicity and reactivity.
Significance of Benzamide Conjugation in Heterocyclic Compounds
Benzamide moieties are widely employed in drug design to improve solubility and target affinity. The amide bond’s resonance stabilization reduces metabolic degradation, while the aromatic ring enables hydrophobic interactions with protein pockets. For example, N-(4-(p-tolyloxy)benzyl)-4-methylbenzamide demonstrated notable anticancer activity against MCF-7 cells (IC~50~ = 12.4 μM), attributed to its benzamide-mediated intercalation with DNA.
In the subject compound, the 4-methoxybenzamide group serves dual roles:
Rationale for Structure Design and Optimization
The compound’s architecture was designed to synergize the pharmacophoric strengths of its subsystems (Table 1):
Table 1: Functional Group Contributions to the Target Compound
- Triazole core : Provides a stable scaffold for substituent attachment and mediates hydrogen bonding with targets like kinases or tubulin.
- 2-Chlorophenyl group : Introduces electron-withdrawing effects to stabilize the triazole ring while enhancing lipophilicity for membrane penetration.
- Thioether linkage : Balances redox activity and sulfur-specific interactions with biological thiols.
- Benzamide conjugation : Improves solubility and enables competitive inhibition at ATP-binding sites.
This multi-component strategy aligns with trends in hybrid drug design, where synergistic subsystems yield compounds with enhanced efficacy and reduced off-target effects.
Properties
IUPAC Name |
N-[[4-(2-chlorophenyl)-5-phenacylsulfanyl-1,2,4-triazol-3-yl]methyl]-4-methoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21ClN4O3S/c1-33-19-13-11-18(12-14-19)24(32)27-15-23-28-29-25(30(23)21-10-6-5-9-20(21)26)34-16-22(31)17-7-3-2-4-8-17/h2-14H,15-16H2,1H3,(H,27,32) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRBWHFPSXSGJDJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)NCC2=NN=C(N2C3=CC=CC=C3Cl)SCC(=O)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21ClN4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
493.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-((4-(2-chlorophenyl)-5-((2-oxo-2-phenylethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)-4-methoxybenzamide is a complex organic compound that has garnered attention due to its potential biological activities. This article delves into the biological activity of this compound, exploring its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a triazole ring, a methoxy group, and a thioether linkage, which are significant for its biological activity. The molecular formula is C19H18ClN3O2S, with a molecular weight of approximately 375.88 g/mol. The presence of the chlorophenyl group and the thioether functionality suggests potential interactions with various biological targets.
Structural Formula
Antimicrobial Activity
Preliminary studies indicate that compounds with similar structures exhibit significant antimicrobial properties. For instance, derivatives of triazoles have shown effectiveness against various bacterial strains and fungi. The mechanism often involves interference with microbial cell wall synthesis or inhibition of essential metabolic pathways.
Case Study: Antifungal Activity
A study on triazole derivatives demonstrated their antifungal efficacy against Candida species. The synthesized compounds exhibited notable activity against C. glabrata, highlighting the importance of substituents in enhancing biological effects .
Anticancer Properties
Research has indicated that triazole derivatives can possess anticancer properties through various mechanisms, including apoptosis induction and cell cycle arrest. The thioether moiety may enhance cytotoxicity against cancer cell lines.
Research Findings
A comparative study of several triazole derivatives showed that those with electron-withdrawing groups at specific positions exhibited enhanced cytotoxic effects against breast cancer cell lines .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. Modifications at the phenyl rings and the triazole core can significantly influence its pharmacological profile.
| Modification | Effect on Activity |
|---|---|
| Chlorination | Increased antimicrobial activity |
| Methoxy Group | Enhanced lipophilicity |
| Thioether | Improved interaction with biological targets |
The proposed mechanisms through which this compound exerts its effects include:
- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit enzymes critical for microbial survival.
- Disruption of Cell Membrane Integrity : Triazoles can alter membrane permeability in fungi and bacteria.
- Induction of Apoptosis in Cancer Cells : Certain structural features promote programmed cell death in malignant cells.
Comparison with Similar Compounds
Comparison with Similar Compounds
Physicochemical Properties
Functional Group Impact
- Thione vs. Thiol Tautomers : The title compound exists as a thione (νC=S at 1250 cm⁻¹), similar to compounds [7–9] in , which lack νS-H bands . This contrasts with thiol tautomers, which are less stable in solution.
- Halogen Effects : The 2-chlorophenyl group in the title compound may induce ortho-directed electronic effects, differing from para-substituted analogs (e.g., 6r) that exhibit enhanced resonance stabilization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
